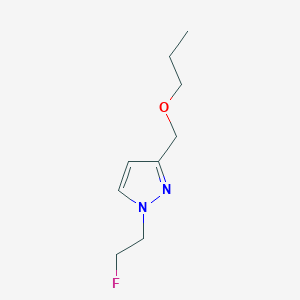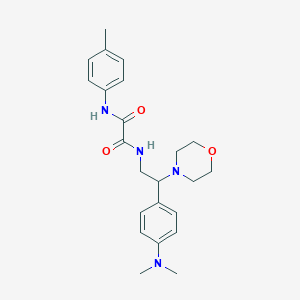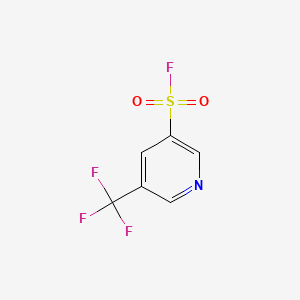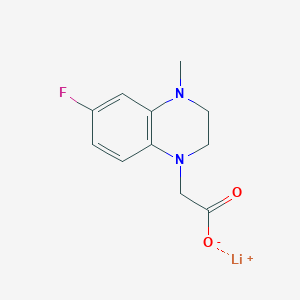![molecular formula C17H19NOS B3013293 N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 329079-40-5](/img/structure/B3013293.png)
N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various acetamide derivatives, including those similar to N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, has been extensively studied. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives involves converting aromatic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which are finally reacted with N-substituted-2-bromoacetamides in the presence of DMF and NaH . Similarly, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide are synthesized through a multi-step process that includes esterification, hydrazide formation, cyclization, and final stirring with N-substituted-2-bromoacetamides . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using various spectral techniques. For example, the crystal structure of a related compound, N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, was determined using X-ray crystallography, revealing a triclinic structure with specific bond lengths and angles that indicate electron delocalization . The vibrational spectroscopic signatures of another derivative were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These studies highlight the importance of spectroscopic and computational methods in understanding the molecular structure of acetamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their biological screening. For instance, various synthesized compounds were screened against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing activity against acetylcholinesterase . Another study focused on the antibacterial potential of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, with some compounds exhibiting significant antibacterial activity . These findings suggest that the chemical structure of acetamide derivatives influences their biological reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be diverse. For example, the crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate revealed a folded conformation stabilized by intramolecular hydrogen bonding . In another study, the conformational preferences of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides were investigated, showing the existence of preferred conformers . These studies demonstrate the importance of intramolecular interactions in determining the physical properties of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- A study focused on the synthesis of various N-substituted acetamides, including compounds related to N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. These compounds demonstrated potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme, with certain derivatives showing significant antibacterial activity against various bacterial strains (Siddiqui et al., 2014).
X-ray Powder Diffraction in Potential Pesticides
- N-derivatives of a related compound, 4-chloro-3,5-dimethylphenoxyacetamide, were characterized using X-ray powder diffraction. These organic compounds are potential pesticides, highlighting a possible application in the agricultural sector (Olszewska et al., 2011).
Analgesic Capsaicinoid Research
- The crystal structure of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was determined, providing insights into its conformation and potential as an analgesic capsaicinoid (Park et al., 1995).
Structural Analysis and Hydrogen Bonding
- The structure of 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide, a structurally related compound, was analyzed, showing similarities with other acetanilides. It demonstrated important molecular linkages through hydrogen bonding, crucial for understanding its chemical behavior (Gowda et al., 2007).
Antibacterial, Antifungal, and Anthelmintic Screening
- A study synthesized and characterized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, assessing their biological activities. The findings indicated significant antibacterial, antifungal, and anthelmintic activities in some compounds (Khan et al., 2019).
Vibrational Spectroscopy and Quantum Computational Approach
- Research on a similar compound, N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, utilized vibrational spectroscopy and computational methods to understand its antiviral properties, highlighting the role of molecular structure in pharmacological activity (Mary et al., 2022).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-4-6-16(7-5-12)20-11-17(19)18-15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQNDKSJVYWADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)


![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)

![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-methyl-2-(2-phenylacetamido)butanoate](/img/structure/B3013226.png)
![1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3013230.png)
![N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3013231.png)
